molecular formula C20H11N5O B11931790 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B11931790
M. Wt: 337.3 g/mol
InChI Key: GKOWDIBLCDZJHF-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxyimino group attached to an indeno[1,2-b]pyrazine core, with two cyano groups at positions 2 and 3. Its structure imparts significant electron-withdrawing characteristics, making it a valuable candidate for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with benzyl alcohol in the presence of an oxidizing agent to form the benzyloxyimino derivative . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzyloxyimino group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.

Scientific Research Applications

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property influences its interactions with other molecules, including biological targets. The compound can modulate the electronic properties of materials it is incorporated into, affecting processes such as charge transfer and light absorption. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile stands out due to its specific combination of the benzyloxyimino group and the indeno[1,2-b]pyrazine core. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic interactions, such as in organic electronics and photovoltaic devices .

Properties

Molecular Formula

C20H11N5O

Molecular Weight

337.3 g/mol

IUPAC Name

(9Z)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19-

InChI Key

GKOWDIBLCDZJHF-PLRJNAJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.